molecular formula C11H16ClNO3 B3280010 (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride CAS No. 70601-64-8

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B3280010
CAS No.: 70601-64-8
M. Wt: 245.7 g/mol
InChI Key: CDCIQNBPLQWUQS-HNCPQSOCSA-N
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Description

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its role as an intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde and methylamine.

  • Condensation Reaction: : The starting materials undergo a condensation reaction to form an intermediate compound.

  • Reduction: : The intermediate compound is then reduced to form the desired product.

  • Hydrochloride Formation: : Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to understand the effects of specific chemical modifications on biological systems.

  • Industry: : The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride: can be compared with other similar compounds, such as:

  • Methyl 2-amino-3-(4-methoxyphenyl)propanoate

  • 2-Amino-3-(4-methoxyphenyl)propanoic acid

  • Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

These compounds share similar structural features but differ in their functional groups and properties. The uniqueness of This compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCIQNBPLQWUQS-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70601-64-8
Record name D-Tyrosine, O-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70601-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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